An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and established methodologies for analogous benzimidazole derivatives. The aim is to offer a valuable resource for researchers, providing both foundational data and the strategic framework for its experimental validation.
The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] This is attributed to its physicochemical characteristics, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile, with its combination of the benzimidazole core and a cyano-substituted benzyl group, presents a unique profile for potential therapeutic applications.
Molecular and Physicochemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃ | MilliporeSigma[3][4] |
| Molecular Weight | 233.27 g/mol | MilliporeSigma[3][4] |
| Physical Form | Solid / Powder | Sigma-Aldrich, MilliporeSigma |
| Purity | 95% | MilliporeSigma[3] |
| Predicted XlogP | 2.8 | PubChem[5] |
| Predicted Mass | [M+H]⁺: 234.10257 m/z | PubChem[5] |
Spectroscopic and Structural Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts are influenced by the aromatic rings and the methylene bridge.
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¹H NMR: Protons on the benzimidazole and benzonitrile rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) would likely present as a singlet in the range of δ 5.0-6.0 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The nitrile carbon (-C≡N) is expected to appear further downfield, typically around δ 115-125 ppm. The methylene carbon should be observable in the δ 45-55 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.
-
C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. PubChem predicts this at an m/z of 234.10257.[5]
Solubility and Acidity
The solubility and pKa of a compound are critical determinants of its behavior in biological systems and its suitability for various experimental assays.
Solubility
Benzimidazole derivatives are often characterized by poor aqueous solubility due to their hydrophobic aromatic structures.[1] It is anticipated that 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
pKa
The benzimidazole ring contains basic nitrogen atoms, making the compound's solubility pH-dependent.[1] The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the experimental pKa for this specific molecule is not available, methods such as capillary electrophoresis and reversed-phase liquid chromatography have been successfully used to determine the pKa of other benzimidazole derivatives.[6][7]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile.
Synthesis and Purification
A plausible synthetic route for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile can be adapted from the synthesis of the analogous compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile.[8] This involves the N-alkylation of benzimidazole with 4-(bromomethyl)benzonitrile.
Diagram of a Potential Synthetic Pathway:
A potential synthetic route for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a slight molar excess of a base (e.g., potassium carbonate or potassium hydroxide) to the solution and stir at room temperature for 30 minutes to deprotonate the benzimidazole nitrogen.
-
Alkylation: Add an equimolar amount of 4-(bromomethyl)benzonitrile to the reaction mixture.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a fundamental indicator of purity.
Diagram of Melting Point Determination Workflow:
Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Kinetic Solubility Assay by Nephelometry
This method provides a rapid assessment of a compound's solubility in an aqueous buffer.[1]
Diagram of Kinetic Solubility Assay:
Workflow for a kinetic solubility assay using nephelometry.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Safety Information
Based on available supplier data, 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is a compound with potential utility in drug discovery, stemming from its benzimidazole core. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a foundational understanding based on predicted data and established methodologies for related compounds. The outlined experimental protocols offer a clear path for researchers to thoroughly characterize this molecule, thereby enabling its further investigation and application in the development of new therapeutic agents.
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